molecular formula C5H12NNa3O6P2 B12690192 Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate CAS No. 94199-82-3

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12690192
CAS No.: 94199-82-3
M. Wt: 313.07 g/mol
InChI Key: JHPKDRCBFFEFES-UHFFFAOYSA-K
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Description

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce phosphine derivatives .

Scientific Research Applications

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis.

    Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound binds to specific sites on these molecules, inhibiting their activity and affecting various biochemical pathways. In the context of bone health, it inhibits osteoclast-mediated bone resorption, leading to increased bone density and strength .

Comparison with Similar Compounds

Similar Compounds

  • Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
  • Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate

Uniqueness

Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific trisodium salt form, which provides distinct solubility and reactivity properties compared to its disodium and tetrasodium counterparts. This uniqueness makes it particularly suitable for certain applications in medicine and industry.

Properties

CAS No.

94199-82-3

Molecular Formula

C5H12NNa3O6P2

Molecular Weight

313.07 g/mol

IUPAC Name

trisodium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate

InChI

InChI=1S/C5H15NO6P2.3Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3

InChI Key

JHPKDRCBFFEFES-UHFFFAOYSA-K

Canonical SMILES

CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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